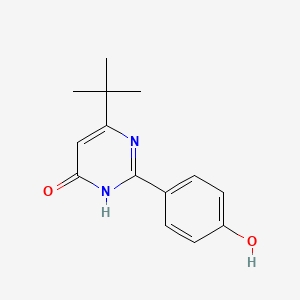
6-tert-Butyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydropyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tert-Butyl)-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a tert-butyl group at the 6th position, a hydroxyphenyl group at the 2nd position, and a pyrimidinone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable β-diketone and urea or thiourea under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with the pyrimidinone core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate the precise control of reaction conditions, leading to a more sustainable and scalable production method.
Análisis De Reacciones Químicas
Types of Reactions
6-(tert-Butyl)-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a strong base are typically employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidinone derivatives.
Aplicaciones Científicas De Investigación
6-(tert-Butyl)-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(tert-Butyl)-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrimidinone core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Hydroxyphenyl)pyrimidin-4(1H)-one: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
6-Methyl-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.
6-(tert-Butyl)-2-phenylpyrimidin-4(1H)-one: Lacks the hydroxy group, which can influence its chemical reactivity and biological interactions.
Uniqueness
The presence of both the tert-butyl and hydroxyphenyl groups in 6-(tert-Butyl)-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity, stability, and potential biological activities.
Propiedades
Número CAS |
651722-78-0 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
4-tert-butyl-2-(4-hydroxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)11-8-12(18)16-13(15-11)9-4-6-10(17)7-5-9/h4-8,17H,1-3H3,(H,15,16,18) |
Clave InChI |
AGSJMMWHOSMICH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=O)NC(=N1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B15212129.png)





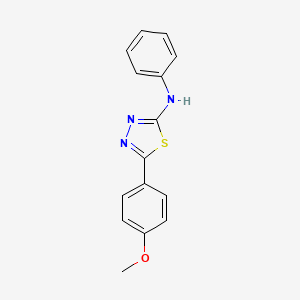
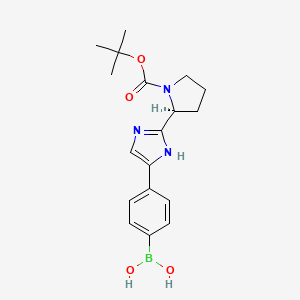
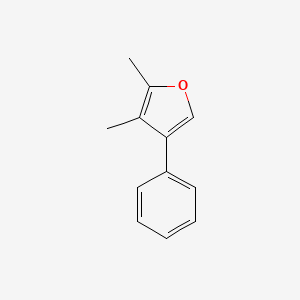
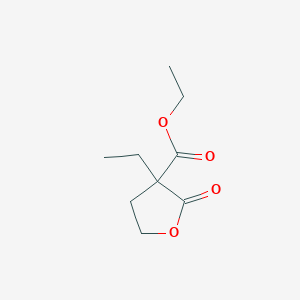
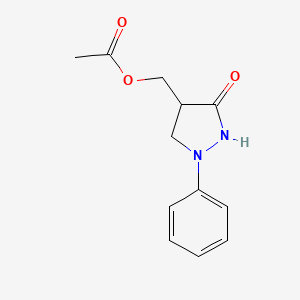
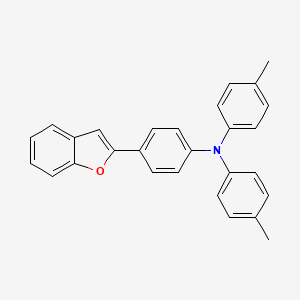
![N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B15212194.png)
